molecular formula C20H20N4O2 B7635600 2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone

2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone

Cat. No. B7635600
M. Wt: 348.4 g/mol
InChI Key: QPTQIUSMQIEGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as PTE, this compound has been found to have a variety of biochemical and physiological effects that make it an interesting target for further investigation.

Mechanism of Action

The exact mechanism of action of PTE is not fully understood, but it is believed to act as a cholinesterase inhibitor. This means that it inhibits the activity of enzymes that break down the neurotransmitter acetylcholine, leading to an increase in the concentration of acetylcholine in the brain.
Biochemical and Physiological Effects:
PTE has been shown to have a variety of biochemical and physiological effects, including improving memory and cognitive function, reducing inflammation, and protecting against oxidative stress. These effects make it a promising candidate for further investigation as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of PTE is that it is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on PTE, including:
1. Further investigation of its mechanism of action to better understand its effects on the brain and potential therapeutic applications.
2. Exploration of its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Investigation of its effects on other physiological systems, such as the immune system and cardiovascular system.
4. Development of new synthetic methods for PTE that are more efficient and environmentally friendly.
5. Exploration of its potential as a lead compound for the development of new therapeutic agents with improved efficacy and fewer side effects.
Overall, PTE is an interesting and promising compound that has the potential to make significant contributions to the field of scientific research. Further investigation is needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of PTE can be achieved through a multi-step process that involves the reaction of various reagents and solvents. One common method involves the reaction of 2-bromoacetophenone with 3-phenyl-1H-1,2,4-triazole in the presence of a palladium catalyst to form the intermediate product. This intermediate is then reacted with pyrrolidine and 1,2-dibromoethane to yield the final product.

Scientific Research Applications

PTE has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. One area of particular interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-18(14-26-16-10-5-2-6-11-16)24-13-7-12-17(24)20-21-19(22-23-20)15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTQIUSMQIEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC=CC=C2)C3=NC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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